4-Bromo-2-chloro-5-iodophenol
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Overview
Description
4-Bromo-2-chloro-5-iodophenol is an organic compound with the molecular formula C6H3BrClIO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring along with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-iodophenol typically involves the halogenation of phenol. The process can be carried out through electrophilic aromatic substitution reactions where phenol is treated with bromine, chlorine, and iodine under controlled conditions. The order of halogenation and the specific reaction conditions, such as temperature and solvent, play a crucial role in obtaining the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes:
- Bromination of phenol to form 4-bromophenol.
- Chlorination of 4-bromophenol to yield 4-bromo-2-chlorophenol.
- Iodination of 4-bromo-2-chlorophenol to produce the final compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-iodophenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can modify the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
4-Bromo-2-chloro-5-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique halogenation pattern.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-iodophenol involves its interaction with molecular targets through its halogen atoms and hydroxyl group. The compound can form hydrogen bonds and halogen bonds with biological molecules, influencing their structure and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: Lacks the iodine atom, making it less versatile in certain reactions.
2-Bromo-4-chloro-5-iodophenol: A positional isomer with different reactivity due to the arrangement of halogen atoms.
4-Iodo-2-chlorophenol: Contains iodine and chlorine but lacks bromine, affecting its chemical properties.
Uniqueness: 4-Bromo-2-chloro-5-iodophenol is unique due to the presence of three different halogen atoms, which provides a distinctive reactivity profile and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
4-bromo-2-chloro-5-iodophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTGJCONBCCZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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